Norborn-5-en-2-yl phenyl ketone

Catalog No.
S1916731
CAS No.
6056-35-5
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norborn-5-en-2-yl phenyl ketone

Standard ROMP monomers (e.g., ENB) fail in optical and microelectronic applications due to lack of intrinsic photo-reactivity and additive migration. This benzoyl-functionalized norbornene monomer (CAS 6056-35-5) provides covalent UV-crosslinking sites, eliminating external photoinitiators and enabling homogeneous high-refractive-index (n_D 1.568) films. • Homogeneous UV crosslinking without external photoinitiators prevents outgassing and phase separation. • Pendant ketone enables oxime ligation for tailored surface chemistry. Supplied with consistent purity for advanced R&D and production.

CAS Number

6056-35-5

Product Name

Norborn-5-en-2-yl phenyl ketone

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(phenyl)methanone

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c15-14(11-4-2-1-3-5-11)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2

InChI Key

RMHYEJKELLBHSV-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3

Norbornenes comprise of compounds with norbornene ring moiety, and also include norbornadiene, substituted norbornenes and polycyclic norbornenes. The substituted norbornenes possess a norbornene ring moiety and at least one substituent group.

Synonyms

Norborn-5-en-2-yl phenyl ketone, 2-Benzoyl-5-norbornene, (5-Norbornen-2-yl)(phenyl)methanone, Bicyclo[2.2.1]hept-5-en-2-yl(phenyl)methanone, Methanone, bicyclo[2.2.1]hept-5-en-2-ylphenyl-

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Norborn-5-en-2-yl phenyl ketone (CAS 6056-35-5), also known as 2-benzoyl-5-norbornene, is a highly functionalized bicyclic olefin monomer primarily utilized in Ring-Opening Metathesis Polymerization (ROMP) and advanced cyclic olefin copolymer (COC) synthesis . Unlike standard aliphatic norbornenes, this compound features a pendant phenyl ketone (benzoyl) group that imparts distinct optical, thermal, and photochemical properties to the resulting polymer backbone [1]. In procurement and material selection, it serves as a critical building block for high-refractive-index (HRI) optical coatings, photo-patternable dielectrics, and UV-curable adhesives where intrinsic photo-reactivity and high aromatic density are required without the use of migrating small-molecule additives.

Research Fit

ROMP Functional monomer introducing phenyl ketone reactivity and polarity into polynorbornenes
Isomer mix Supplied as endo/exo mixture; isomer ratio may influence polymerization kinetics and microstructure
Building block Ketone handle supports post‑polymerization modification and complex macromolecular design

Generic substitution with common ROMP monomers, such as 5-ethylidene-2-norbornene (ENB) or methyl 5-norbornene-2-carboxylate, fails in advanced optical and microelectronic applications due to a lack of intrinsic photochemical reactivity and lower aromaticity . While physical blending of standard aliphatic cyclic olefin copolymers with small-molecule benzophenone photoinitiators can temporarily mimic UV-curing capabilities, this approach inevitably leads to phase separation, additive migration, and outgassing during high-temperature processing. By covalently incorporating the benzoyl moiety directly into the strained norbornene monomer, Norborn-5-en-2-yl phenyl ketone ensures a homogeneous distribution of crosslinking sites and maximizes the refractive index of the final material, preventing the optical haze and performance degradation associated with generic substitutes[1].

Substitution Risk

Norborn-5-en-2-yl phenyl ketone
Unsubstituted norbornene
Lacks phenyl ketone group; cannot replicate thermal stability or polarity contributions reported for the benzoyl-substituted monomer
Norborn-5-en-2-yl phenyl ketone
5-Acetyl-2-norbornene
Acetyl vs phenyl ketone leads to lower refractive index and distinct polymer properties; may not match optical density targets
Lot‑specific endo/exo ratio
Different supplier isomer ratio
Isomer ratio variation can shift polymerization kinetics and final material microstructure; direct substitution may alter performance

Baseline Optical Density: Monomer Refractive Index Comparison

The pendant phenyl ketone group significantly increases the optical density of the monomer compared to standard ester-functionalized analogs. Norborn-5-en-2-yl phenyl ketone exhibits a refractive index (n20/D) of 1.568, whereas the common comparator methyl 5-norbornene-2-carboxylate has a refractive index of only 1.475 [REFS-1, REFS-2]. This substantial +0.093 RI difference at the monomer level directly translates to higher refractive index cyclic olefin copolymers upon polymerization.

Evidence DimensionLiquid Refractive Index (n20/D)
Target Compound Data1.568
Comparator Or BaselineMethyl 5-norbornene-2-carboxylate: 1.475
Quantified Difference+0.093 RI units
ConditionsStandard liquid refractive index measurement at 20 °C

Enables the procurement of a monomer capable of yielding high-refractive-index (HRI) polymers essential for OLED outcoupling layers and AR/VR optical coatings.

Thermal stability
Class-level inference
Predicted Tg increase 20–40 °C vs unsubstituted polynorbornene (PNB, Tg ~35–40 °C)
Supports thermal stability screening in polymer design
Direct homopolymer data not reported; inference from structurally related aromatic ketone norbornenes

Intrinsic Photochemical Reactivity for Migratory-Free Crosslinking

Unlike aliphatic norbornenes which are UV-transparent, the covalently bound benzoyl group in Norborn-5-en-2-yl phenyl ketone acts as an intrinsic Type II photoinitiator and photosensitizer[1]. This allows the resulting ROMP polymers to undergo direct UV-induced crosslinking via hydrogen abstraction with 0% added small-molecule photoinitiators, whereas polymers derived from 5-ethylidene-2-norbornene (ENB) or methyl 5-norbornene-2-carboxylate typically require >1-5 wt% of external radical initiators to achieve similar network formation [REFS-1, REFS-2].

Evidence DimensionRequirement for External Photoinitiator Additives
Target Compound Data0 wt% (Intrinsic UV crosslinking via pendant benzoyl group)
Comparator Or BaselineAliphatic norbornenes (e.g., ENB): >1-5 wt% external initiator required
Quantified DifferenceComplete elimination of small-molecule photoinitiators
ConditionsThin-film UV curing of resulting ROMP polymers

Prevents additive outgassing and migration in high-purity microelectronic photoresists and optical adhesives.

Density & RI
Cross-study comparable
Target: 1.115 g/mL, n20/D 1.568 5-Acetyl analog: 1.005 g/mL, 1.484 Δ +0.11 g/mL, +0.084 RI
Supports selection for high-density, high-refractive-index polymer applications
Liquid monomer at 25 °C; supplier specifications

Post-Polymerization Functionalization Versatility

The ketone carbonyl in Norborn-5-en-2-yl phenyl ketone provides a highly addressable electrophilic site for post-polymerization modification. Compared to unsubstituted norbornene or ENB, which yield chemically inert aliphatic backbones post-ROMP, the benzoyl-substituted polymer allows for quantitative functionalization via nucleophilic addition (e.g., Grignard reagents) or oxime ligation [1]. This enables late-stage tuning of the polymer's surface energy or polarity without disrupting the primary cyclic olefin backbone.

Evidence DimensionAddressable Electrophilic Sites per Repeat Unit
Target Compound Data100% (Ketone carbonyl available for late-stage nucleophilic addition)
Comparator Or BaselineUnsubstituted Norbornene / ENB: 0% (Chemically inert aliphatic backbone)
Quantified DifferenceProvides a reactive handle for post-polymerization modification
ConditionsSolution-phase post-ROMP functionalization

Allows material scientists to procure a single platform monomer that can be diversified into multiple specialty polymers via late-stage chemical tuning.

Hydrophobicity
Cross-study comparable
LogP 3.08 (XLogP3) ~1.4–1.6 units higher than less hydrophobic norbornene derivatives
May support hydrophobic coating and low‑water‑uptake material design
Calculated octanol-water partition coefficient; verify with experimental water contact angle

High-Refractive-Index (HRI) Optical Coatings

Ideal for synthesizing advanced cyclic olefin copolymers (COCs) used in OLED outcoupling layers, AR/VR lenses, and optical adhesives, where the monomer's high baseline refractive index (1.568) maximizes the optical density of the final film .

Migratory-Free Photoresists and Dielectrics

The perfect precursor for photo-patternable microelectronic dielectrics. The intrinsic UV-reactivity of the pendant benzoyl group eliminates the need for external photoinitiators, preventing outgassing and additive migration during high-temperature device fabrication [1].

Platform for Post-Polymerization Modification

Highly recommended for specialty polymer R&D where late-stage functionalization is required. The pendant ketone allows for precise tuning of polymer polarity, surface energy, or the attachment of biological/fluorescent tags via oxime ligation or nucleophilic addition without degrading the ROMP backbone .

Application Fit Matrix

Application
Selection Property
Validation Focus
High‑refractive‑index optical polymers
Refractive index (n20/D 1.568) and density (1.115 g/mL)
Verify RI and optical transparency of ROMP‑derived films
Thermally stable engineering plastics
Reported Tg elevation potential from benzoyl substitution
Confirm Tg increase under target processing conditions
Hydrophobic coatings and low‑water‑uptake materials
Calculated LogP 3.08 indicating elevated hydrophobicity
Evaluate water contact angle and moisture uptake of polymer
Precursor for functionalized polymers
Reactive ketone group for post‑polymerization modification
Assess conversion efficiency in subsequent ketone‑based reactions

XLogP3

3

Other CAS

6056-35-5

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